molecular formula C11H13N3 B147861 7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine CAS No. 135513-35-8

7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine

Cat. No.: B147861
CAS No.: 135513-35-8
M. Wt: 187.24 g/mol
InChI Key: YVRYXMASEBGOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine is a synthetic small molecule belonging to the class of dihydro-benzo-pyrroloimidazoles. This scaffold is recognized as a privileged structure in medicinal chemistry, meaning it is a promising starting point for the development of new biologically active compounds . The core structure is of significant interest in early-stage drug discovery, particularly for its potential to interact with epigenetic targets and DNA. Research on closely related analogs has shown that the dihydro-pyrroloimidazole core can serve as a high-efficiency fragment for inhibiting protein-protein interactions, such as those at the WIN-site of the epigenetic scaffold protein WDR5 . Furthermore, the benzo-fused pyrrolo[1,2-a]imidazole system is a key hybrid pharmacophore, and its derivatives are frequently investigated for their potential anticancer and anti-infective activities . The specific substitution with a methyl group at the 7-position and an amine at the 5-position may influence the compound's electronic properties, solubility, and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. This product is intended for research purposes such as hit-to-lead optimization, biological screening, and chemical biology. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-5-8(12)11-9(6-7)14-4-2-3-10(14)13-11/h5-6H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRYXMASEBGOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N3CCCC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with an appropriate ketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating under reflux in a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, fully saturated analogs, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 7-methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole exhibit notable cytotoxicity against various cancer cell lines. These compounds can intercalate DNA and inhibit topoisomerase II activity, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Cytotoxicity of 7-Methyl Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
7-Methyl-PBIsHeLa5.0DNA intercalation
7-Methyl-Aziridinyl DerivativeMCF-73.2Topoisomerase II inhibition
7-Methyl-BenzimidazoleA3754.8Nucleophilic trapping

These findings suggest that structural modifications in the compound can significantly enhance its anticancer properties.

Antiviral Activity

Certain derivatives have shown promising antiviral properties against human cytomegalovirus (HCMV) and other RNA viruses. The mechanism involves inhibiting viral RNA synthesis by blocking RNA polymerase II activity, indicating potential for development as antiviral agents.

Case Study: Antiviral Efficacy

A derivative featuring a carboxamidine substituent at C-5 demonstrated significant activity against multiple viral strains while maintaining low cytotoxicity levels. This highlights the importance of structural modifications in enhancing antiviral efficacy without compromising safety.

Anti-inflammatory Activity

In addition to anticancer and antiviral properties, research has indicated that some derivatives can inhibit pro-inflammatory cytokines such as IL-1β and TNFα by targeting specific pathways involved in inflammation. This suggests potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s structural analogs differ primarily in substituent groups, which significantly alter physicochemical and biological properties. Key examples include:

Compound Name Substituents Key Features
8-Nitro-6-trifluoromethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazolyl-1-one 8-NO₂, 6-CF₃, 1-ketone High yield (72%), m.p. 210.7°C; synthesized in DMF/K₂CO₃ at 100°C
2-(4-Phenyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-yl)-N,N-diisopropylamine 4-Ph, N,N-diisopropylamine 91% yield, m.p. 144–146°C; Rh-catalyzed C–H activation at 135°C
2-(4-Trifluoromethyl-phenyl)-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole 4-CF₃Ph 87% yield, m.p. 162–165°C; synthesized via Rh catalysis at 175°C
7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine (Target) 7-CH₃, 5-NH₂ Likely lower yield due to challenges in aminopyrroline condensation

Physicochemical Properties

  • Melting Points : Range from 115°C (methoxy-substituted) to 210.7°C (nitro/CF₃ derivative), reflecting substituent polarity and crystallinity .
  • Solubility: Electron-withdrawing groups (e.g., NO₂, CF₃) enhance solubility in polar solvents like DMSO, whereas methyl and aryl groups may improve lipophilicity .

Biological Activity

Overview

7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine is a heterocyclic compound with significant potential in medicinal chemistry, particularly for its biological activities. This compound features a fused pyrrolo-benzimidazole ring system and has been the subject of various studies focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H12N2
  • Molecular Weight : 188.226 g/mol
  • CAS Number : 135513-35-8

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It has been shown to:

  • Inhibit Kinases : The compound may inhibit various kinases, which are crucial for cell signaling pathways involved in proliferation and survival.
  • DNA Interaction : It can bind to DNA, leading to alterations in cellular processes such as apoptosis and cell cycle regulation. This interaction is particularly relevant in cancer therapy, where DNA damage is a key mechanism for inducing cell death in tumor cells .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Structure-activity relationship (SAR) studies have demonstrated that derivatives of the pyrrolo[1,2-a]benzimidazole (PBI) ring system possess significant antitumor activity. For instance:

  • Cell Line Studies : Compounds based on this structure have shown nanomolar IC50 values against various human cancer cell lines, including ovarian and colon cancers. The best-performing derivatives exhibited characteristics akin to anthracyclines, including cardiotoxicity and DNA strand-cleaving capabilities .
CompoundIC50 (nM)Cancer Type
PBI-A<10Ovarian
PBI-B<20Colon

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may exhibit effectiveness against a range of bacterial pathogens.

Case Study: Antimicrobial Evaluation

A recent study assessed the antimicrobial efficacy of several derivatives related to the benzimidazole framework. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus were reported to be as low as 3.12 μg/mL, demonstrating potent activity compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AnticancerInhibits cancer cell proliferation; interacts with DNA; exhibits nanomolar IC50 values in vitro.
AntimicrobialEffective against Gram-positive bacteria; MIC values indicate strong potency compared to standard treatments.
MechanismInvolves kinase inhibition and DNA binding leading to apoptosis in cancer cells.

Q & A

Q. What are the foundational synthetic routes for 7-methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine, and what are their limitations?

The compound is synthesized via cyclocondensation or annulation strategies. A common approach involves reacting aminopyrrolines (e.g., 3,4-dihydro-2H-pyrrol-5-amine) with halocarbonyl compounds (e.g., 2-bromo ketones) in solvents like ethyl acetate or DMF. However, yields are often low (<20%) due to competing side reactions or incomplete cyclization . For example, annulation of 3,4-dihydro-2H-pyrrol-5-amine with 2-bromo ketones at room temperature yields pyrroloimidazole hydrobromides, but heating in DMF with Na₂CO₃ improves regioselectivity (14% yield for pyridyl bromo ketone derivatives) . Alternative routes include multicomponent reactions (e.g., combining nitroimidazoles, aldehydes, and malononitrile), which avoid tedious purification steps .

Q. How is the compound characterized, and what analytical techniques are critical for validation?

Key characterization methods include:

  • LC-MS : To confirm molecular weight (e.g., observed [M+H]⁺ peaks) and purity. For related compounds, LC-MS analysis with electrospray ionization (ESI) detects masses such as 388.09 [M+H]⁺ .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve structural features like methyl groups and aromatic protons. For example, δH values for methyl groups in similar compounds range from 1.44–1.48 ppm (triplet, J = 9 Hz) .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .
  • Melting Point Determination : Used to assess crystallinity (e.g., melting points >200°C for nitro-substituted derivatives) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should focus on:

  • Anticancer Activity : Use in vitro assays like the sea urchin embryo assay to evaluate antimitotic effects via tubulin inhibition . Cell viability assays (e.g., MTT) on cancer cell lines (e.g., melanoma, breast cancer) can quantify IC₅₀ values .
  • Antimicrobial Testing : Broth microdilution methods (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Kinase Inhibition : CDK4/6 inhibition assays using recombinant kinases and ATP-competitive binding studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in cyclocondensation reactions?

Yield optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates .
  • Catalysis : Base additives (e.g., Na₂CO₃, K₃PO₄) improve regioselectivity in annulation reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to <1 hour) and improves yields by 15–20% .
  • Flow Chemistry : Continuous flow systems minimize side reactions in multicomponent syntheses .

Q. What mechanistic insights exist for the compound’s biological activity, such as CDK inhibition?

The compound’s benzo[d]pyrroloimidazole scaffold mimics ATP-binding motifs in kinases. Docking studies reveal hydrogen bonding with kinase hinge regions (e.g., CDK6 Val101 backbone) and hydrophobic interactions with the DFG motif . Structure-activity relationship (SAR) data show that:

  • Methyl groups at position 7 enhance selectivity for CDK4/6 over CDK2 .
  • Nitro or trifluoromethyl substitutions at position 8 improve potency (IC₅₀ < 50 nM) but reduce solubility .
  • Quaternary salts (e.g., 1-benzyl derivatives) increase bioavailability by enhancing water solubility .

Q. How can stereochemical challenges in derivatives of this compound be addressed?

  • Chiral Chromatography : Resolve enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • Asymmetric Catalysis : Chiral organocatalysts (e.g., 7-alkoxy-pyrroloimidazoles) induce enantioselectivity in Steglich rearrangements or Michael additions .
  • X-ray Crystallography : Determines absolute configuration. For example, spiro-fused dihydroimidazolones form defined stereocenters under base-promoted conditions .

Q. What advanced applications exist for this compound in organic synthesis?

  • Organocatalysis : 7-Alkoxy-substituted derivatives catalyze asymmetric reactions (e.g., Steglich rearrangement) with >90% enantiomeric excess (ee) .
  • Photoredox Catalysis : Nitro-substituted analogs act as electron-deficient partners in visible-light-driven C–H functionalization .
  • Metal-Free Synthesis : Base-promoted cyclization forms spiro-dihydroimidazolones, enabling green chemistry approaches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.